5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dimethyl-3-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-11-10-12(2)19-14(16-11)17-18-15(19)20-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRWRVLVHCIZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the annulation of pyrimidine moiety to a triazole ring or vice versa .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Neurodegenerative Diseases
Research has indicated that compounds similar to 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine may have neuroprotective properties. A patent describes its use in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound acts by modulating pathways involved in neuronal survival and apoptosis, potentially offering a novel approach to neuroprotection and cognitive enhancement .
Cancer Therapy
The compound's structural characteristics suggest it may inhibit key proteins involved in cancer cell survival. For instance, it has been associated with the inhibition of the Myeloid cell leukemia-1 (Mcl-1) protein, which is a member of the Bcl-2 family known for its role in preventing apoptosis in cancer cells. This inhibition could lead to increased apoptosis in tumor cells, making it a candidate for further development in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its structural framework allows for interaction with bacterial efflux pumps, which are crucial for antibiotic resistance. Compounds with similar structures have shown promise as efflux pump inhibitors (EPIs), enhancing the efficacy of existing antibiotics against resistant bacterial strains .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study focusing on compounds similar to this compound, researchers observed significant neuroprotective effects in cellular models of Alzheimer's disease. The compound demonstrated the ability to reduce oxidative stress and improve cell viability under neurotoxic conditions. These findings suggest potential for clinical application in neurodegenerative disorders.
Table 2: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to selectively target tumor cells makes it a promising candidate for further research.
Comparison with Similar Compounds
Regioisomer Differentiation
Regioisomers such as [1,2,4]triazolo[1,5-a]pyrimidine (e.g., ) exhibit distinct biological profiles due to differences in ring fusion. For example:
- Triazolo[4,3-a]pyrimidines (target compound’s scaffold) show higher antiproliferative activity against cancer cell lines (e.g., A549, HepG2) compared to [1,5-a] regioisomers, which are more effective as vasodilators .
- NMR techniques (¹H-¹⁵N HMBC) are critical for distinguishing regioisomers, as their spectral signatures differ significantly .
Antiproliferative Activity
The target compound’s antiproliferative efficacy is comparable to derivatives like 3-(quinolin-3-yl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine, which inhibits DNA replication via photocleavage (IC₅₀ = 12 µM, A549 cells) . However, pyrazolo-fused derivatives () exhibit superior EGFR-TK inhibition (IC₅₀ = 0.8 µM), highlighting the impact of fused ring systems .
Antimicrobial and Herbicidal Activity
- The target compound’s phenethylsulfanyl group may enhance antimicrobial potency compared to methylthio analogues (e.g., MIC = 10 µg/mL for triazolo[4,3-a]pyrimidines against S. aureus) .
- Herbicidal activity is less prominent in the target compound compared to 5,7-dimethoxy derivatives, which inhibit plant growth at 50 ppm .
Biological Activity
5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. Various methods such as condensation reactions and cyclization techniques are employed to achieve the desired structure. The synthetic routes often utilize starting materials that contain triazole and pyrimidine moieties to form the final compound effectively.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and potential as a therapeutic agent.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli , with reported MIC values as low as 0.21 μM for certain derivatives .
- It also demonstrates antifungal activity against species such as Candida albicans , indicating its potential use in treating fungal infections .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (HaCat and BALB/c 3T3) suggest that while the compound shows promising antimicrobial properties, it also possesses varying levels of toxicity. Notably:
- The compound exhibits lower toxicity against BALB/c 3T3 cells compared to HaCat cells, with an IC50 value reached after 72 hours of exposure .
- The lead compounds derived from this class have been identified as having suitable drug-like properties and favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies reveal:
- Strong binding interactions with key proteins such as MurD and DNA gyrase , which are crucial for bacterial cell wall synthesis and DNA replication respectively .
- The compound forms multiple hydrogen bonds and hydrophobic interactions within the active sites of these proteins, enhancing its inhibitory potential compared to established antibiotics like ciprofloxacin .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | MIC (μM) | Antimicrobial Spectrum | Cytotoxicity (IC50) | Key Targets |
|---|---|---|---|---|
| This compound | 0.21 | Gram-negative bacteria (Pseudomonas aeruginosa) | Varies by cell line | MurD, DNA gyrase |
| Compound A (similar structure) | 0.50 | Gram-positive bacteria (Micrococcus luteus) | Higher than target compound | Unknown |
| Compound B (related derivative) | 0.30 | Fungi (Candida albicans) | Moderate toxicity | Unknown |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives of triazolopyrimidine compounds against clinical strains. The results indicated that derivatives similar to this compound had superior activity against resistant strains .
- Cytotoxic Effects : Another investigation focused on the cytotoxic effects of triazolopyrimidine derivatives on cancer cell lines. The study found that while some derivatives showed potent activity against cancer cells at low concentrations, they also exhibited significant toxicity at higher doses .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5,7-Dimethyl-3-phenethylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine?
The synthesis typically involves cyclization reactions between 3,5-diamino-1,2,4-triazole and substituted aryl precursors. Key steps include:
- Step 1 : Condensation of diaminotriazole with β-keto esters or aryl aldehydes under reflux in polar solvents like dimethylformamide (DMF) to form the pyrimidine core .
- Step 2 : Sulfanylation using phenethyl thiols in the presence of bases (e.g., K₂CO₃) at 70–80°C to introduce the phenethylsulfanyl group .
- Optimization : Yields improve with controlled temperature (reflux conditions) and solvent polarity. For example, DMF increases reaction efficiency by stabilizing intermediates .
Q. How can spectroscopic and crystallographic methods characterize this compound?
- NMR/IR : Confirm regiochemistry and functional groups. The triazole NH proton typically appears as a singlet near δ 8.5 ppm in H NMR, while sulfanyl groups show distinct S-C stretching vibrations (~650 cm in IR) .
- X-ray crystallography : Resolves spatial arrangements (e.g., dihedral angles between triazole and pyrimidine rings). For example, a related compound (N-(4-chlorophenyl)-5,7-dimethyltriazolopyrimidine) showed a planar triazole-pyrimidine system with a 12.5° deviation due to steric hindrance .
Q. What initial biological screening methods are used to evaluate its activity?
- Antiviral assays : Measure inhibition of viral replication (e.g., cytopathic effect reduction in HSV-1 or influenza models) .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays. IC₅₀ values <10 µM indicate high potency .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal methods like SPR (surface plasmon resonance) .
- Statistical rigor : Apply multivariate analysis to account for variables like cell passage number or solvent effects (DMSO vs. ethanol) .
Q. What strategies enhance bioactivity through structural modifications?
-
SAR Insights :
Modification Effect on Activity Evidence Source Phenethylsulfanyl → Fluorophenyl Increased antiviral potency (3-fold vs. HSV-1) 5,7-Dimethyl → Methoxy Improved solubility but reduced kinase inhibition Sulfonamide substitution Enhanced EGFR binding (ΔG = -9.2 kcal/mol) -
Rational Design : Use molecular docking (AutoDock Vina) to predict binding to ATP pockets. For example, fluorophenyl analogs show stronger π-π stacking with EGFR’s hydrophobic cleft .
Q. What computational methods predict target interactions and metabolic stability?
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories. Triazolopyrimidines with rigid backbones exhibit lower RMSD (<2 Å) in kinase complexes .
- ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3) and CYP450 metabolism. Methyl groups at 5,7-positions reduce hepatic clearance by 40% .
Q. How do crystallization conditions affect structural analysis?
- Solvent Selection : Slow evaporation from ethanol yields larger, higher-quality crystals vs. acetone .
- Temperature : Cooling rates of 0.5°C/hour minimize lattice defects, critical for resolving sulfanyl group conformations .
Methodological Considerations
- Data Contradictions : Cross-validate HPLC purity (>95%) with LC-MS to rule out degradation products .
- Experimental Design : Use split-plot designs (as in agricultural studies ) to test multiple variables (e.g., solvent, temperature) efficiently.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
